Tert-butyl cyanoformate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl cyanoformate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,3)9-5(8)4-7/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVNMVPFJFEZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57022-34-1 | |
| Record name | tert-butyl cyanoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cyanoformate can be synthesized through several methods. One common method involves the reaction of tert-butyl alcohol with cyanogen bromide in the presence of a base such as sodium hydroxide. Another method involves the reaction of tert-butyl chloroformate with sodium cyanide. These reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cyanoformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form tert-butyl alcohol and cyanic acid.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from reactions involving this compound include carbamates, esters, and cyanic acid. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tert-butyl cyanoformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl cyanoformate involves the formation of reactive intermediates that facilitate the introduction of cyano groups into organic molecules. The compound acts as a source of the cyano group, which can be transferred to nucleophilic sites on target molecules. This process often involves the formation of carbamate or ester intermediates, which can further react to form the desired products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tert-butyl cyanoformate belongs to the cyanoformate ester family, which includes methyl cyanoformate, ethyl cyanoformate, and other alkyl/aryl derivatives. Below is a detailed comparison:
Reactivity and Catalytic Performance
Stability and Decomposition
- However, cyanoformate anions (e.g., [NCCO₂]⁻) are inherently unstable in high-dielectric media, decomposing into CO₂ and CN⁻ .
- Methyl/Ethyl cyanoformate: Less steric protection leads to faster decomposition under basic or aqueous conditions. Ethyl cyanoformate requires anhydrous conditions for optimal stability .
Biological Activity
Tert-butyl cyanoformate (TBCF) is an organocyanide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBCF, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
TBCF is a derivative of cyanoformic acid, characterized by the presence of a tert-butyl group. Its chemical structure can be represented as follows:
The synthesis of TBCF typically involves the reaction of tert-butyl alcohol with cyanoformic acid, often under acidic or basic conditions to facilitate the formation of the ester bond. The yield and purity of synthesized TBCF can significantly affect its biological activity.
Mechanisms of Biological Activity
The biological activity of TBCF can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : TBCF has been reported to inhibit various enzymes, which can lead to alterations in metabolic pathways. For instance, it may act as a reversible inhibitor for certain serine proteases.
- Antimicrobial Properties : Preliminary studies indicate that TBCF exhibits antimicrobial activity against specific bacterial strains. This property may be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic functions.
- Cytotoxic Effects : In vitro studies have shown that TBCF can induce cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study investigated the effects of TBCF on Escherichia coli biofilm formation. The results indicated that TBCF could significantly reduce biofilm development at low micromolar concentrations without affecting bacterial growth. The mechanism was hypothesized to involve inhibition of pili formation, which is crucial for biofilm stability .
Cytotoxicity in Cancer Cells
In a series of experiments evaluating the cytotoxic effects of TBCF on human cancer cell lines, it was observed that TBCF induced apoptosis through the activation of caspase pathways. The IC50 values were determined for various cell lines, indicating a dose-dependent response:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These findings suggest that TBCF may serve as a lead compound for developing new anticancer agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of TBCF derivatives. Modifications to the tert-butyl group or the cyano functional group can significantly influence potency and selectivity against target enzymes or pathogens.
Table: SAR Insights for this compound Derivatives
| Compound | Modification | Biological Activity |
|---|---|---|
| TBCF | None | Moderate cytotoxicity |
| Ethyl cyanoformate | Ethyl group instead | Increased antimicrobial activity |
| Propyl cyanoformate | Propyl group instead | Enhanced cytotoxicity |
Q & A
Basic Questions
Q. What spectroscopic methods are commonly employed to characterize tert-butyl cyanoformate, and what key spectral markers should researchers prioritize?
- Methodological Answer : Infrared (IR) spectroscopy identifies the C≡N stretch (~2250 cm⁻¹) and C=O stretch (~1750 cm⁻¹), while NMR spectroscopy resolves alkyl proton environments (e.g., tert-butyl δ ~1.0–1.4 ppm). Gas-liquid chromatography (GLC) confirms purity by comparing retention times of reactants and products. For reproducibility, use 10% CCl₄ solutions with tetramethylsilane as an internal standard for NMR .
Q. What are the standard synthetic routes for this compound, and why might traditional phase-transfer catalysis (PTC) fail?
- Methodological Answer : The reaction of potassium cyanide (KCN) with tert-butyl chloroformate under PTC conditions (e.g., 18-crown-6 in dichloromethane) is hindered by the inherent instability of tert-butyl chloroformate, which decomposes under basic conditions. Alternative methods, such as using trimethylsilyl cyanide, require synthesizing unstable intermediates, complicating scalability. Monitor reactions via IR (disappearance of 1790 cm⁻¹ chloroformate C=O) and GLC .
Q. How can researchers ensure safe handling and storage of this compound given its reactivity?
- Methodological Answer : Store in airtight containers at low temperatures (<4°C) in a ventilated, explosion-proof environment. Avoid exposure to moisture, heat, or oxidizing agents. Conduct reactions in inert atmospheres (N₂/Ar) and use non-sparking tools. Refer to safety protocols for analogous esters like ethyl cyanoformate, which mandate fume hoods and rigorous PPE .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic structure and bonding dynamics of this compound, particularly its Lewis acid-base adduct formation?
- Methodological Answer : Density Functional Theory (DFT) calculations with explicit solvent models reveal the cyanide→CO₂ electron donation mechanism. Compare computed vibrational frequencies (e.g., C≡N and C=O stretches) with experimental IR data to validate models. Solvent effects are critical: implicit solvent approximations may erroneously favor axial tert-butyl conformers .
Q. Why does this compound exhibit unique instability compared to other cyanoformate esters, and how can reaction conditions be optimized to mitigate decomposition?
- Methodological Answer : The steric bulk of the tert-butyl group destabilizes the carbonate backbone, accelerating hydrolysis or thermal degradation. Optimize by using low temperatures (0–5°C), anhydrous solvents (e.g., CH₂Cl₂), and rapid purification via short-path distillation. Avoid prolonged storage; characterize decomposition products (e.g., CO₂ and tert-butyl nitrile) via mass spectrometry .
Q. How does the crystal structure of cyanoformate salts inform the design of CO₂ capture agents, and what lessons can be applied to tert-butyl derivatives?
- Methodological Answer : X-ray crystallography of tetraphenylphosphonium cyanoformate reveals a weak cyanide-CO₂ bond (ΔG ~25 kJ/mol), enabling reversible CO₂ release. For tert-butyl analogs, computational docking studies suggest steric hindrance may weaken binding. Validate with in situ Raman spectroscopy to track CO₂ adsorption/desorption cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
